molecular formula C16H14FN3O B2580132 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320464-31-9

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2580132
CAS RN: 2320464-31-9
M. Wt: 283.306
InChI Key: RIWDBVMHTBCFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs with enhanced therapeutic properties. In

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one involves the inhibition of various enzymes, including kinases and phosphodiesterases. This compound has been shown to bind to the active site of these enzymes, thereby blocking their activity and preventing the downstream signaling pathways. Additionally, this compound has been found to modulate the expression of various genes involved in inflammation and pain, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to reduce inflammation and pain in animal models, suggesting its potential use in the treatment of various inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its potential for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one. Firstly, further studies are needed to determine the safety and efficacy of this compound in humans. Secondly, the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and pain, should be explored. Thirdly, the use of this compound as a tool for the study of various biological processes, including enzyme activity and gene expression, should be investigated. Finally, the optimization of the synthesis method and the development of new synthetic routes for this compound should be pursued to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 4-fluorophenylhydrazine with 2-methylprop-2-en-1-ol in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the target compound.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases and phosphodiesterases, which are involved in many biological processes. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11(2)10-19-7-8-20-15(16(19)21)9-14(18-20)12-3-5-13(17)6-4-12/h3-9H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWDBVMHTBCFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.